BENGHE Foundational & Exploratory

Check Availability & Pricing

The Producing Organism of Disorazol A: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disorazol A

Cat. No.: B15559237

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disorazol A, a potent polyketide macrolide with significant cytotoxic and antifungal properties,
is a secondary metabolite produced by the myxobacterium Sorangium cellulosum. This guide
provides an in-depth overview of the producing organism, the biosynthesis of Disorazol A, and
the experimental methodologies employed in its study. Quantitative data on production yields
and biological activity are presented, along with detailed protocols for key experiments.
Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate
understanding.

The Producing Organism: Sorangium cellulosum

Sorangium cellulosum is a Gram-negative, soil-dwelling myxobacterium known for its complex
lifecycle, which includes the formation of fruiting bodies, and for its remarkably large genome.
[1] This bacterium is a prolific producer of a diverse array of secondary metabolites with a wide
range of biological activities.[1][2]

Several strains of Sorangium cellulosum have been identified as producers of disorazols:

e Sorangium cellulosum So cel2: This is the original producing strain from which Disorazol A
was first isolated.[3][4] It is also known to produce other bioactive compounds, including
sorangicins, sorangiolides, and chivosazoles.
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e Sorangium cellulosum So cel875 and So ce427: These strains are known to produce a
related family of compounds called Disorazol Z.[5][6]

The cultivation of Sorangium cellulosum can be challenging due to its slow growth rate and
tendency to form aggregates.[7]

Biosynthesis of Disorazol A

Disorazol A is synthesized via a type | polyketide synthase (PKS) pathway. The biosynthetic
gene cluster, designated dis, has been identified and characterized.[3][4] The core dis gene
cluster is approximately 58 kb in size and consists of the genes disA, disB, disC, and disD.[3]

[8]
The biosynthesis is proposed to proceed as follows:

e Chain Assembly: The PKS machinery, encoded by disA, disB, and disC, assembles the
polyketide backbone from malonyl-CoA extender units.[3]

» Oxazole Formation: Two oxazole rings are incorporated into the structure.[3]

o Dimerization and Macrolactonization: Two identical polyketide chains are dimerized and
cyclized to form the final macrolide structure of Disorazol A.[3]

The gene disD encodes a discrete acyltransferase (AT) that is essential for the biosynthesis.[3]

[8]

Biosynthetic Pathway of Disorazol A
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Caption: Proposed biosynthetic pathway of Disorazol A.

Quantitative Data
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Production of Disorazols

Compound Producing Strain Production Titer Reference
) Sorangium cellulosum
Disorazol Z1 60-80 mg/L [6]
So cel875
Myxococcus xanthus
Disorazol Z1 DK1622 ~0.2 mg/L [6]
(heterologous)
Myxococcus xanthus
Disorazol 21 DK1622 (Ptet ~1.8 mg/L [6]
promoter)
Cytotoxic Activity of Disorazols
Compound Cell Line IC50 Reference
) Panel of cancer cell
Disorazol Al ] 2-42 pmol/L [9]
lines
HepG2
) ~4-5 fold less potent
Disorazol Z1 (Hepatocellular [9]
) than Al
carcinoma)
) U-2 OS ~4-5 fold less potent
Disorazol Z1 [9]
(Osteosarcoma) than Al
) Panel of human
Disorazol 21 ) 0.07-0.43 nM [9]
cancer cell lines
Disorazol Z KB/HelLa 0.8 NnM (G2/M arrest) [10]
) 0.25 nM (Caspase 3/7
Disorazol Z HCT-116 [10]

activation)

Experimental Protocols
Cultivation of Sorangium cellulosum So cel2

Medium (HS Medium):
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e Glucose: 0.4%

o Casein peptone: 0.15%

e KNO3: 0.1%

e MgS04-7H20: 0.1%

e NaFe-EDTA: 0.008%

e HEPES: 0.2%

e K2HPO4: 0.00625%

e CaCl2:2H20: 0.0075%

e Agar: 1.5% (for solid medium)

o pH: 7.2

Cultivation Conditions:

e Inoculate S. cellulosum So cel? into liquid HS medium.
e Incubate at 30°C with shaking at 160 rpm.[7]

e For secondary metabolite production, cultivate in SG medium.[7]

Identification of the dis Gene Cluster by Transposon
Mutagenesis

This protocol provides a general overview of the transposon mutagenesis approach used to
identify the dis gene cluster.

Workflow:
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Selection of Screening for loss of
transposon mutants Disorazol A production
(antibiotic resistance) (e.9., HPLC, bioassay)

Click to download full resolution via product page
Caption: Workflow for transposon mutagenesis.
Protocol:

e Transposon Delivery: A transposon, such as one based on the mariner element, is
introduced into S. cellulosum So cel2 from an E. coli donor strain via conjugation.[7][11]

o Selection of Mutants: Transposon mutants are selected based on an antibiotic resistance
marker carried on the transposon.[7]

e Screening for Non-producers: The mutant library is screened for clones that no longer
produce Disorazol A. This can be done using analytical techniques like HPLC or through
bioassays.

« ldentification of Insertion Site: For non-producing mutants, the genomic DNA is extracted.
The site of the transposon insertion is then identified, typically by sequencing the DNA
flanking the transposon. This allows for the identification of the gene that was disrupted,
leading to the discovery of the dis gene cluster.[12]

Cloning and Heterologous Expression of the dis Gene
Cluster

Cloning:
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» A bacterial artificial chromosome (BAC) library of S. cellulosum So ce12 genomic DNA is
constructed.[3]

e The BAC library is screened to identify clones containing the dis gene cluster.

e The 58-kb dis core gene cluster is reconstituted from the identified BACs using techniques
like Red/ET recombineering.[3][8]

Heterologous Expression in Myxococcus xanthus DK1622:
e The reconstituted dis gene cluster is cloned into an appropriate expression vector.

e The expression construct is introduced into the heterologous host, Myxococcus xanthus
DK1622, via electroporation or conjugation.[3][6]

e Cultivation of M. xanthus:
o Medium (CTT Medium):

Casitone: 1%

MgS04-7H20: 10 mM

Tris-HCI (pH 7.6): 8 mM

KPO4 (pH 7.6): 1 mM
o Cultivation Conditions:

1. Inoculate the recombinant M. xanthus strain into CTT medium supplemented with an
appropriate antibiotic for selection.

2. Add 2% (w/v) XAD-16 adsorber resin to the culture to capture the produced disorazols.
3. Incubate at 30°C with shaking for 4-7 days.[13]
o Extraction and Analysis:

1. Harvest the cells and XAD resin by centrifugation.
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2. Extract the disorazols from the cell pellet and resin using organic solvents such as
methanol and acetone.

3. Analyze the extracts for the presence of Disorazol A using HPLC-MS.

Conclusion

Sorangium cellulosum is the natural producer of the highly potent anticancer agent, Disorazol
A. The elucidation of its biosynthetic pathway and the development of genetic tools, including
heterologous expression systems, have opened avenues for the production of novel disorazol
analogs with potentially improved therapeutic properties. The methodologies outlined in this
guide provide a foundation for further research and development of this promising class of
natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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